

7-Bromo-2,4-dichloroquinazoline chemical properties

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Compound of Interest

Compound Name: 7-Bromo-2,4-dichloroquinazoline

Cat. No.: B1517698

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An In-depth Technical Guide to **7-Bromo-2,4-dichloroquinazoline**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **7-Bromo-2,4-dichloroquinazoline**, a pivotal heterocyclic intermediate in modern medicinal chemistry and materials science. We will delve into its core chemical properties, established synthesis protocols, characteristic reactivity, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 7-Bromo-2,4-dichloroquinazoline

7-Bromo-2,4-dichloroquinazoline (CAS No. 959237-68-4) is a polysubstituted quinazoline scaffold that has garnered significant attention as a versatile building block in synthetic chemistry.^{[1][2]} Its strategic value lies in the differential reactivity of its three halogen substituents. The two chlorine atoms, positioned at the electron-deficient C2 and C4 positions of the pyrimidine ring, are susceptible to nucleophilic aromatic substitution (S_NAr), while the bromine atom at the C7 position on the benzene ring is primed for transition metal-catalyzed cross-coupling reactions.^[3] This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting material for the synthesis of

complex molecules and diverse compound libraries for structure-activity relationship (SAR) studies.[\[1\]](#)[\[3\]](#)

This guide will explore the fundamental aspects of this compound, providing the necessary technical details to leverage its full synthetic potential.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of **7-Bromo-2,4-dichloroquinazoline** are summarized below.

Property	Value	Source(s)
CAS Number	959237-68-4	[4] [5] [6]
Molecular Formula	C ₈ H ₃ BrCl ₂ N ₂	[4] [6]
Molecular Weight	277.93 g/mol	[4]
IUPAC Name	7-bromo-2,4-dichloroquinazoline	[4]
Appearance	White to yellow or brown solid	[5] [7]
Boiling Point	330.2 ± 24.0 °C (Predicted)	[5]
Density	1.851 ± 0.06 g/cm ³ (Predicted)	[5] [6]
pKa	-1.17 ± 0.30 (Predicted)	[5]
XLogP3	4.2	[4] [6]
Hydrogen Bond Donors	0	[4]
Hydrogen Bond Acceptors	2	[4]

Note: Some properties are computationally predicted and should be used as an estimate.

The structure of **7-Bromo-2,4-dichloroquinazoline** is presented below.

Caption: Chemical structure of **7-Bromo-2,4-dichloroquinazoline**.

Synthesis Protocol

The most common and industrially scalable synthesis of **7-Bromo-2,4-dichloroquinazoline** involves the chlorination of 7-bromoquinazoline-2,4(1H,3H)-dione.^[5] The dione precursor is readily accessible and is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl_3), often with a catalytic amount of a tertiary amine base to facilitate the reaction.

Experimental Protocol: Chlorination of 7-Bromoquinazoline-2,4(1H,3H)-dione

This protocol is based on established procedures.^[5]

Materials:

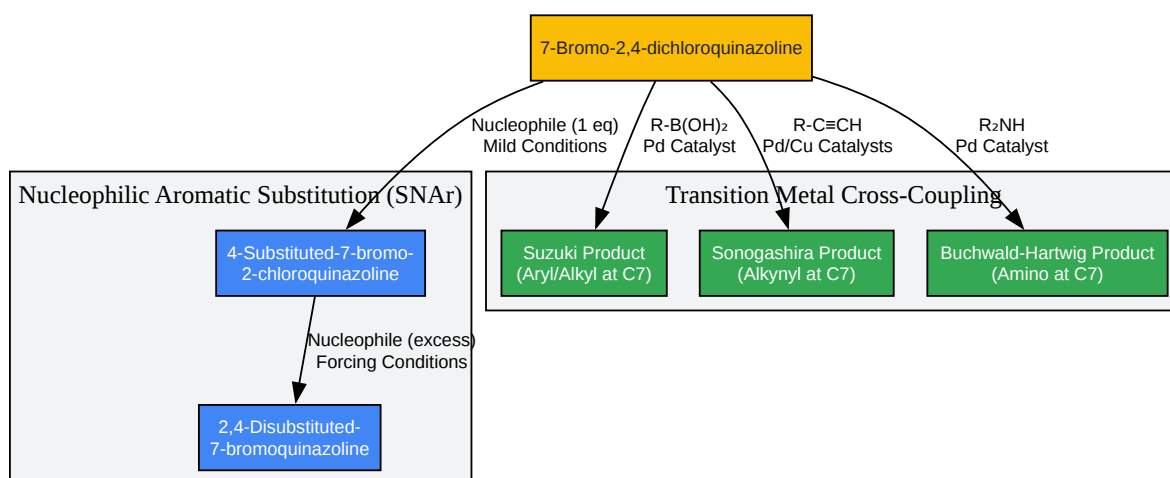
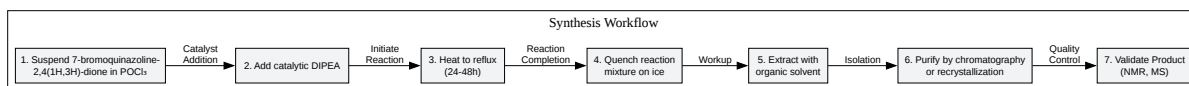
- 7-Bromoquinazoline-2,4(1H,3H)-dione
- Phosphorus oxychloride (POCl_3)
- N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base
- Appropriate reaction vessel with reflux condenser and stirring mechanism
- Ice bath
- Filtration apparatus
- Solvents for workup and purification (e.g., dichloromethane, hexanes)

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, suspend 7-bromoquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride at room temperature. Causality Note: POCl_3 serves as both the chlorinating reagent and the solvent in this case, ensuring the reaction goes to completion.
- **Base Addition:** Slowly add a catalytic amount of N,N-diisopropylethylamine to the suspension. Causality Note: The amine base acts as a catalyst, likely by forming a more

reactive Vilsmeier-Haack type intermediate with POCl_3 , which enhances the rate of chlorination of the amide functionalities.

- **Heating:** Heat the reaction mixture to reflux and maintain for several hours (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
- **Workup:** After completion, carefully cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl_3 .
Safety Note: This quenching step is highly exothermic and should be performed with extreme caution.
- **Extraction:** Extract the resulting aqueous slurry with an organic solvent such as dichloromethane.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield **7-Bromo-2,4-dichloroquinazoline** as a solid.
- **Validation:** The final product should be validated by analytical techniques such as NMR and Mass Spectrometry. The mass spectrum is expected to show a characteristic isotopic pattern with $(\text{M}+\text{H})^+$ peaks at m/z 277 and 279, confirming the presence of one bromine atom.[5]



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